N-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidin core, a bicyclic heterocycle incorporating sulfur and nitrogen atoms. Key structural elements include:
- A diethylamino group at position 2 of the thiazolo-pyrimidine ring.
- A propan-2-yl (isopropyl) substituent at position 4.
- A sulfanyl acetamide side chain at position 5, linked to a 4-chloro-2-fluorophenyl aromatic group.
Its halogenated aryl group and polar acetamide linkage may enhance target binding and metabolic stability .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN5O2S2/c1-5-26(6-2)19-24-17-16(31-19)18(29)27(11(3)4)20(25-17)30-10-15(28)23-14-8-7-12(21)9-13(14)22/h7-9,11H,5-6,10H2,1-4H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXYYVAKIDUIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound's molecular formula is with a molecular weight of 452.0 g/mol. The IUPAC name describes its structure, indicating the presence of a thiazolo-pyrimidine core along with a chloro-fluorophenyl group and a diethylamino moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.0 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1190021-65-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell cycle progression and apoptosis.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity against these cell lines.
Efficacy and Safety Profile
Research indicates that this compound not only inhibits tumor growth but also promotes apoptosis in cancer cells.
Case Studies
-
Study on HepG2 Cells :
- Findings : The compound reduced cell viability significantly at concentrations as low as 1 μM.
- Mechanism : Induced apoptosis via caspase activation and modulation of Bcl-2 family proteins.
-
Study on A549 Cells :
- Findings : Demonstrated G2/M phase arrest and increased expression of pro-apoptotic markers.
- Implications : Suggests potential use in combination therapies for lung cancer treatment.
Toxicological Assessment
Toxicological evaluations have been performed to assess the safety profile of the compound. Results indicate that while it exhibits potent anticancer effects, careful consideration is needed regarding dosage to minimize potential off-target effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with shared pharmacophores or heterocyclic systems (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations: The thiazolo[4,5-d]pyrimidin core in the target compound differs from thieno[2,3-d]pyrimidin () by replacing a thiophene sulfur with a thiazole nitrogen, altering electronic properties and hydrogen-bonding capacity . The cyclopenta[4,5]thieno[2,3-d]pyrimidin system () adds a fused cyclopentane ring, increasing rigidity and hydrophobicity .
The 4-chloro-2-fluorophenyl group may confer higher metabolic stability than non-halogenated aryl groups (e.g., 2-isopropylphenyl in ) due to reduced cytochrome P450-mediated oxidation .
Acetamide Linker :
- The sulfanyl (S) bridge in the target compound and analogs facilitates disulfide bond formation or metal coordination, critical for enzyme inhibition. In contrast, triazolone-based compounds (e.g., 617694-27-6) lack this feature .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s thiazolo-pyrimidine core is synthetically challenging compared to thieno-pyrimidines, requiring precise cyclization conditions .
- Crystallographic Analysis : Programs like SHELXL () are critical for resolving complex heterocyclic structures, enabling accurate bond-length and torsional angle measurements .
- Chirality Considerations : Enantiomer-polarity parameters (e.g., Rogers’ η, Flack’s x; ) may apply if chiral centers exist in analogs, though the target compound’s stereochemistry is unconfirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
